molecular formula C11H10F3N3O4 B1449707 trifluoroacetic acid methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate CAS No. 1803589-98-1

trifluoroacetic acid methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate

Cat. No.: B1449707
CAS No.: 1803589-98-1
M. Wt: 305.21 g/mol
InChI Key: RHVHSCXOHMQISX-UHFFFAOYSA-N
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Description

Trifluoroacetic acid methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate is a useful research compound. Its molecular formula is C11H10F3N3O4 and its molecular weight is 305.21 g/mol. The purity is usually 95%.
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Biological Activity

Trifluoroacetic acid methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H10F3N3O4
  • Molecular Weight : 305.21 g/mol
  • CAS Number : 1803589-98-1
  • Purity : Typically ≥95% .

The imidazo[4,5-b]pyridine scaffold has been associated with various biological activities, particularly in inhibiting specific kinases involved in cancer progression. The compound's mechanism primarily involves the inhibition of Aurora kinases, which play a crucial role in cell division and are often overexpressed in cancer cells.

Key Findings from Research Studies

  • Aurora Kinase Inhibition :
    • Compounds derived from the imidazo[4,5-b]pyridine structure have shown promising results as selective inhibitors of Aurora kinases. For instance, derivatives have demonstrated IC50 values in the low nanomolar range against Aurora-A and Aurora-B kinases .
    • A study highlighted that specific modifications to the imidazo structure could enhance selectivity towards Aurora-A over Aurora-B, potentially reducing side effects associated with broader kinase inhibition .
  • Cell Cycle Effects :
    • In vitro studies indicated that treatment with imidazo[4,5-b]pyridine derivatives can alter cell cycle distribution. For example, one compound increased the S-phase population in T-47D breast cancer cells, suggesting an interference with DNA replication processes .
  • Anticancer Activity :
    • The compound has been screened against multiple cancer cell lines (NCI 60 panel), showing significant growth inhibition across various types. Notably, it exhibited a strong effect on breast and colon cancer cell lines .
    • The mechanism appears to involve both direct kinase inhibition and downstream effects on signaling pathways that regulate cell survival and proliferation.

Case Studies

Several studies have documented the efficacy of imidazo[4,5-b]pyridine derivatives:

StudyCompoundTarget KinaseIC50 (nM)Cancer Cell Line
27eAurora-A7.5HCT116
28cAurora-B48HCT116
12eMultiple5.35T-47D

These findings underscore the potential for these compounds as therapeutic agents in oncology.

Synthesis and Optimization

The synthesis of this compound typically involves cyclization reactions starting from readily available precursors. Efficient synthetic routes have been developed to improve yield and purity . Structural modifications are being explored to enhance pharmacokinetic properties and selectivity towards target kinases .

Properties

IUPAC Name

methyl 5-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylate;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2.C2HF3O2/c1-5-3-6(9(13)14-2)7-8(12-5)11-4-10-7;3-2(4,5)1(6)7/h3-4H,1-2H3,(H,10,11,12);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVHSCXOHMQISX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=N1)N=CN2)C(=O)OC.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trifluoroacetic acid methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate
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trifluoroacetic acid methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate
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trifluoroacetic acid methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate
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trifluoroacetic acid methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate
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trifluoroacetic acid methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate
Reactant of Route 6
trifluoroacetic acid methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate

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